molecular formula C14H13NO3 B12502991 Ethyl 2-hydroxy-6-phenylisonicotinate

Ethyl 2-hydroxy-6-phenylisonicotinate

Cat. No.: B12502991
M. Wt: 243.26 g/mol
InChI Key: XBEFXCAMYLQFTC-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-phenylisonicotinate is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a phenyl group attached to an isonicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-6-phenylisonicotinate typically involves the esterification of 2-hydroxy-6-phenylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-phenylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-hydroxy-6-phenylisonicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-6-phenylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-phenylisonicotinate
  • Ethyl 2-hydroxy-6-methylisonicotinate
  • Ethyl 2-hydroxy-6-chloroisonicotinate

Uniqueness

Ethyl 2-hydroxy-6-phenylisonicotinate is unique due to the presence of the phenyl group at the 6-position, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-oxo-6-phenyl-1H-pyridine-4-carboxylate

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-12(15-13(16)9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16)

InChI Key

XBEFXCAMYLQFTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=C1)C2=CC=CC=C2

Origin of Product

United States

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